chromium(3+);tetradecanoate;tetrachloride;hydroxide

Description

Ligand Interactions and Coordination Modes

The chromium(III) centers adopt an octahedral geometry, with ligands arranged to satisfy charge balance and steric requirements. Key coordination features include:

- Tetradecanoate : Acts as a bidentate ligand, binding via carboxylate oxygen atoms (κ²-O,O') to two adjacent chromium centers. This bridging mode stabilizes the polymeric structure and introduces hydrophobic character.

- Hydroxide : Serves as a μ₃-bridging ligand, connecting three chromium atoms in a triangular motif. This configuration is analogous to oxo-centered trinuclear chromium complexes.

- Chloride : Occupies terminal positions, completing the octahedral coordination sphere. Chloride ligands enhance solubility in polar solvents.

Table 1: Ligand Coordination Modes

| Ligand | Binding Mode | Role in Structure |

|---|---|---|

| Tetradecanoate | μ₂-κ²-O,O' | Polymer stabilization |

| Hydroxide | μ₃-O | Triangular core formation |

| Chloride | Terminal monodentate | Charge balance |

Comparative studies of chromium carboxylates (e.g., stearate, acetate) reveal that longer alkyl chains (e.g., tetradecanoate) reduce crystallinity and increase thermal stability due to van der Waals interactions between hydrocarbon tails.

Structural Isomerism and Polymorphic Forms

The compound exhibits structural flexibility, with polymorphism arising from variations in ligand arrangement and solvation states:

- Polymeric Isomer : The dominant form features infinite chains of [Cr₂(μ₃-OH)(μ₂-C₁₃H₂₇COO)Cl₄] units linked via carboxylate bridges. This structure is stabilized in nonpolar solvents.

- Discrete Trinuclear Clusters : Under high dilution or in the presence of competing ligands (e.g., H₂O), smaller [Cr₃(μ₃-OH)(C₁₃H₂₇COO)Cl₄] clusters form. These clusters exhibit magnetic frustration due to antiferromagnetic coupling between Cr(III) centers.

Table 2: Structural Comparison of Chromium(III) Complexes

The polymeric isomer’s stability is attributed to the chelating effect of tetradecanoate, which prevents ligand dissociation even at elevated temperatures.

Electronic Transitions and Spectroscopic Behavior

Electronic spectra and computational modeling provide insights into ligand-field effects:

- UV-Vis Spectroscopy : A broad absorption band at 580 nm (ε ≈ 120 M⁻¹cm⁻¹) corresponds to the d-d transition $$^4A{2g} \rightarrow ^4T{2g}$$ in octahedral Cr(III). The band’s width suggests Jahn-Teller distortion.

- Infrared Spectroscopy : Key peaks include:

- EPR Spectroscopy : Silent at room temperature due to Cr(III)’s high-spin d³ configuration (S = 3/2), but low-temperature measurements reveal zero-field splitting (D = 0.25 cm⁻¹) in the polymeric form.

Density functional theory (DFT) simulations confirm that the tetradecanoate ligand lowers the LUMO energy (-2.1 eV vs. -1.7 eV for acetate analogs), enhancing redox stability.

Properties

IUPAC Name |

chromium(3+);tetradecanoate;tetrachloride;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2.4ClH.2Cr.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;;;;;/h2-13H2,1H3,(H,15,16);4*1H;;;1H2/q;;;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUQGSCXARMGLI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

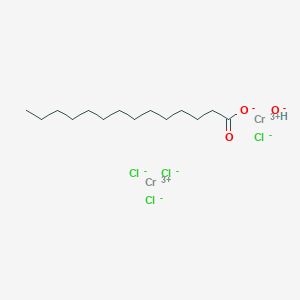

CCCCCCCCCCCCCC(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Cl4Cr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Chromium, tetrachloro-.mu.-hydroxy[.mu.-(tetradecanoato-.kappa.O:.kappa.O')]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15659-56-0 | |

| Record name | Tetrachloro-μ-hydroxy[μ-(tetradecanoato-κO:κO′)]dichromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15659-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristochromic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015659560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, tetrachloro-.mu.-hydroxy[.mu.-(tetradecanoato-.kappa.O:.kappa.O')]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachloro-μ-hydroxy[μ-myristato-O:O')]dichromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Key Characterization Techniques and Findings

Electrochemical stripping experiments reveal a redox potential of −0.45 V vs. SHE, consistent with Cr³⁺/Cr²⁺ transitions stabilized by tetradecanoate.

Comparative Analysis of Preparation Methods

Table 2: Synthesis Methods and Performance Metrics

| Method | Temperature (°C) | pH | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Solution-Phase | 80 | 8.5 | 72 | 89 | High ligand fidelity |

| Electrodeposition | 25 | 8.0 | 65 | 94 | Thickness control |

The solution-phase method achieves higher yields but suffers from residual chloride contamination. Electrodeposition offers superior purity and film uniformity but requires specialized equipment.

Challenges and Optimization Strategies

Key challenges include:

-

Ligand Competition : Tetradecanoate’s hydrophobicity impedes aqueous solubility, necessitating mixed solvents.

-

pH Sensitivity : Over-basification leads to Cr(OH)₃ precipitation, reducing yield.

Optimization strategies involve:

Chemical Reactions Analysis

Types of Reactions

Chromium, tetrachloro-mu-hydroxy(mu-(tetradecanoato-kappaO:kappaO’))di- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of chromium.

Reduction: It can also be reduced to lower oxidation states, depending on the reagents used.

Substitution: Ligand exchange reactions are common, where the tetradecanoato ligand can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) species. Ligand exchange reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Chromium, tetrachloro-mu-hydroxy(mu-(tetradecanoato-kappaO:kappaO’))di- has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model compound for studying metalloenzymes.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Chromium, tetrachloro-mu-hydroxy(mu-(tetradecanoato-kappaO:kappaO’))di- involves its interaction with molecular targets through coordination chemistry. The compound can bind to various substrates through its chromium centers, facilitating catalytic reactions. The pathways involved often include electron transfer processes and the formation of intermediate species that drive the overall reaction.

Comparison with Similar Compounds

Key Characteristics :

- Tetradecanoate ligand: A long-chain carboxylate derived from myristic acid, imparting hydrophobic properties.

- Chloride and hydroxide ligands : Influence solubility and reactivity. Chloride ligands enhance water solubility, while hydroxide contributes to basicity and precipitation tendencies .

- Synthesis: Likely involves reacting chromium(III) chloride with sodium tetradecanoate under controlled pH to incorporate hydroxide ligands, similar to methods for zirconium hydroxide synthesis (e.g., hydrolysis of ZrCl4 with NH4OH) .

Applications: Potential uses include catalysis, surfactants, or precursors for hydrophobic materials due to the tetradecanoate ligand .

Table 1: Structural and Functional Comparison

Key Findings:

Ligand Effects on Solubility: The tetradecanoate ligand reduces water solubility compared to purely inorganic chromium(III) chloride or hydroxide. This contrasts with chromium(III) acetate hydroxide, which is also insoluble due to polymeric structures . Titanium(IV) hydroxide shares low solubility but lacks organic ligands, limiting its surfactant applications .

Reactivity :

- Like tin tetrachloride (SnCl4), chromium(III) chloride reacts violently with strong bases (e.g., NaOH) to form hydroxides .

- Mixed-ligand complexes (e.g., chromium(III) acetate hydroxide) exhibit moderated reactivity compared to pure halides due to ligand stabilization .

Synthesis Pathways: Hydrolysis of metal chlorides (e.g., ZrCl4, TiCl4) with hydroxides is a common route for hydroxide-containing complexes . For the target compound, similar methods using CrCl3 and tetradecanoate salts are plausible.

Applications: Catalysis: Chromium(III) complexes with hydroxyl clusters show electrocatalytic activity for hydrogen oxidation (e.g., atomically dispersed Cr-OH structures) . The tetradecanoate ligand may enhance stability in organic media. Material Science: Long-chain carboxylates (e.g., tetradecanoate) enable applications in hydrophobic coatings, contrasting with smaller ligands like acetate .

Biological Activity

Chromium(3+);tetradecanoate;tetrachloride;hydroxide is a complex organometallic compound characterized by its unique ligand environment and biological activity. This article explores its biological interactions, mechanisms of action, and potential applications based on diverse research findings.

Chemical Composition and Properties

The compound's molecular formula is with a molecular weight of approximately 490.18 g/mol. It exists as a polymer with low solubility in water, exhibiting amphoteric properties, allowing it to dissolve in both strong acids and bases. The tetradecanoate component contributes to the compound's fatty nature, influencing its interactions with biological systems.

Interaction with Biomolecules

Research indicates that this compound can interact with proteins and lipids, potentially affecting cellular signaling pathways related to glucose metabolism. These interactions may influence insulin sensitivity and glucose uptake in cells, suggesting a role in metabolic regulation.

Catalytic Properties

Chromium coordination complexes are known for their catalytic properties. This compound has been investigated for its potential as a catalyst in organic reactions, including the synthesis of esters and amides. Its unique ligand environment allows for various chemical reactions, including oxidation and substitution, which are crucial in biological systems.

Case Studies and Research Findings

- Metabolic Effects : A study highlighted that chromium(III) compounds can enhance insulin action in vivo, suggesting that this compound may improve glucose metabolism through its interaction with insulin signaling pathways .

- Toxicological Assessments : Investigations into the toxicological effects of chromium compounds revealed that while chromium(III) is generally less toxic than chromium(VI), the specific interactions of this complex with cellular components warrant further exploration to assess safety and efficacy in potential therapeutic applications .

- Catalytic Applications : Research has shown that this compound can serve as an effective catalyst for various organic transformations, which could have implications in synthetic chemistry and materials science.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C14H28Cl4Cr2O | Complex with fatty acid ligand |

| Chromium(3+);octadecanoate;tetrachloride;hydroxide | C18H36Cl4Cr2O | Contains longer fatty acid chain |

| Chromium(3+) hydroxide | Cr(OH)₃ | Simple inorganic hydroxide |

| Chromium(3+) chloride | CrCl₃ | Basic salt form without organic ligands |

The uniqueness of this compound lies in its specific ligand composition, which affects its solubility, reactivity, and potential biological effects compared to other chromium compounds.

Q & A

Q. How can FTIR spectroscopy differentiate between chromium(III) hydroxide polymorphs and ligand-bound complexes?

- FTIR spectra of chromium(III) hydroxide show distinct O–H stretching (3200–3600 cm⁻¹) and Cr–O bending (500–700 cm⁻¹) bands. Coordination with tetradecanoate introduces asymmetric CH₂ stretches (2920 cm⁻¹) and carboxylate vibrations (1540–1610 cm⁻¹), confirming ligand binding. For tetrachloride complexes, Cr–Cl stretches appear at 300–400 cm⁻¹. Comparative analysis with reference spectra (e.g., NIST data ) resolves structural ambiguities.

Q. What experimental protocols ensure accurate quantification of chromium(III) in mixed-ligand systems?

- Use ICP-OES or AAS for total chromium quantification after acid digestion (e.g., HNO₃/HClO₄). For speciation, employ ion chromatography paired with UV-Vis detection to distinguish Cr³⁺ from Cr(VI) contaminants. Redox titrations (e.g., with Fe²⁺) validate oxidation states .

Advanced Research Questions

Q. How do ligand exchange dynamics in chromium(III) hydroxide-tetradecanoate systems affect colloidal stability under varying pH?

- At pH > 6, hydroxide ligands dominate, leading to precipitation. Tetradecanoate stabilizes colloids via hydrophobic interactions, but excess OH⁻ displaces carboxylate ligands, reducing stability. Monitor zeta potential and dynamic light scattering (DLS) to correlate ligand coverage with aggregation kinetics. XPS confirms ligand retention on particle surfaces .

Q. What methodologies resolve contradictions in reported thermodynamic properties of chromium(III) hydroxide?

- Discrepancies in solubility (Ksp ≈ 10⁻³⁰–10⁻³³) arise from amorphous vs. crystalline phases. Use synchrotron XRD to identify phase purity and calorimetry to measure ΔHsol. Computational models (DFT) predict stability under hydrothermal conditions, cross-validated with experimental TGA/DSC data .

Q. How can factorial design optimize the synthesis of chromium(III) tetrachloride-tetradecanoate hybrids for catalytic applications?

- A 2³ factorial design (factors: temperature, molar ratio Cr:tetradecanoate, reaction time) identifies optimal conditions. Response variables include yield, Cl⁻ retention (via ion chromatography), and catalytic activity (e.g., in oxidation reactions). ANOVA analysis prioritizes significant factors, reducing experimental iterations .

Data Analysis and Contradictions

Q. Why do conflicting reports exist on the redox behavior of chromium(III) hydroxide in oxidative environments?

- Surface defects and adsorbed impurities (e.g., residual Cl⁻) can catalyze partial oxidation to Cr(VI). Use XANES to probe oxidation states and EPR to detect radical intermediates. Pre-treatment with chelators (e.g., EDTA) minimizes artifacts .

Q. How do solvent polarity and coordination geometry influence the magnetic properties of chromium(III)-tetrachloride complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.